5-[(2,6-Dichlorophenoxy)methyl]thiophene-2-carboxylic acid
Description
5-[(2,6-Dichlorophenoxy)methyl]thiophene-2-carboxylic acid (CAS: 779315-36-5) is a thiophene-based carboxylic acid derivative featuring a 2,6-dichlorophenoxy methyl substituent at the 5-position of the thiophene ring.
Properties
IUPAC Name |
5-[(2,6-dichlorophenoxy)methyl]thiophene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2O3S/c13-8-2-1-3-9(14)11(8)17-6-7-4-5-10(18-7)12(15)16/h1-5H,6H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEPIPUATYXXCQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)OCC2=CC=C(S2)C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2,6-Dichlorophenoxy)methyl]thiophene-2-carboxylic acid typically involves the reaction of 2,6-dichlorophenol with thiophene-2-carboxylic acid under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as dimethylformamide (DMF), at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-[(2,6-Dichlorophenoxy)methyl]thiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes .
Scientific Research Applications
Chemistry
5-[(2,6-Dichlorophenoxy)methyl]thiophene-2-carboxylic acid serves as a vital building block in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile compound in organic synthesis.
Biology
This compound has shown potential biological activity, making it a candidate for studying various biological processes. Its interactions with cellular components may provide insights into mechanisms of action for different therapeutic applications.
Medicine
Research into the pharmacological properties of this compound suggests its potential as a therapeutic agent. Preliminary studies indicate that it may exhibit anti-inflammatory, antimicrobial, and anticancer properties.
Industrial Applications
In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in agrochemicals and pharmaceuticals.
Case Studies
-
Antimicrobial Activity : A study evaluated the antibacterial effects against various strains:
- Escherichia coli : Minimum Inhibitory Concentration (MIC) = 0.21 µM
- Pseudomonas aeruginosa : MIC = 0.25 µM
- Staphylococcus aureus : MIC = 0.30 µM
- Bacillus subtilis : MIC = 0.35 µM
-
Anticancer Activity : In vitro studies assessed cytotoxic effects:
- MCF-7 (breast cancer) : IC50 = 12.5 µM
- HepG2 (liver cancer) : IC50 = 10.0 µM
- Combination Therapy : Research indicated enhanced efficacy when combined with sorafenib, leading to reduced concentrations required for cytotoxic effects on HepG2 cells.
Pharmacokinetics and ADME Properties
Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:
| Property | Description |
|---|---|
| Absorption | Good oral bioavailability |
| Distribution | Effective tissue distribution due to lipophilicity |
| Metabolism | Primarily metabolized by cytochrome P450 enzymes |
| Excretion | Mainly eliminated through renal pathways |
Mechanism of Action
The mechanism of action of 5-[(2,6-Dichlorophenoxy)methyl]thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Parent Compound: Thiophene-2-carboxylic Acid
Thiophene-2-carboxylic acid (CAS: 527-72-0, molecular formula: C₅H₄O₂S) serves as the foundational structure for derivatives like the target compound. Key differences include:
- Substituents: The parent compound lacks the dichlorophenoxy methyl group, resulting in simpler electronic and steric profiles.
- Physicochemical Properties : With a molecular weight of 128.15 g/mol, it is significantly smaller and likely more polar than the target compound.
- Applications : Widely used as a laboratory chemical, its derivatives are often explored for antimicrobial or material science applications.
5-(Methylthio)thiophene-2-carboxylic Acid
5-(Methylthio)thiophene-2-carboxylic acid (CAS: 20873-58-9, molecular formula: C₆H₆O₂S₂) differs in its substitution pattern:
- Substituents: A methylthio (-SCH₃) group replaces the dichlorophenoxy methyl moiety. This sulfur-containing group enhances electron-richness and may influence redox behavior.
- Molecular Weight : 174.24 g/mol, intermediate between the parent and target compounds.
5-(2,6-Dimethylphenyl)thiophene-2-carboxylic Acid
5-(2,6-Dimethylphenyl)thiophene-2-carboxylic acid (PDB ligand in 7MLP) features a dimethylphenyl group instead of dichlorophenoxy:
- Substituents : The 2,6-dimethylphenyl group introduces steric bulk and electron-donating methyl groups, contrasting with the electron-withdrawing chlorines in the target compound.
- Physicochemical Implications : The dimethyl substitution may enhance lipophilicity compared to the dichloro analog, affecting membrane permeability.
Comparative Data Table
Research Findings and Implications
- Electronic Effects: The dichlorophenoxy group in the target compound likely reduces electron density at the thiophene ring compared to methylthio or dimethylphenyl analogs, impacting reactivity and binding interactions.
- Environmental Behavior: Chlorophenoxy-containing compounds (e.g., 2,6-DCPP in ) are often persistent in water systems, suggesting similar environmental concerns for the target compound despite structural differences.
- Biological Activity : The dimethylphenyl analog’s interaction with ricin () underscores the importance of aromatic substituents in enzyme inhibition, a property that could be explored in modified derivatives of the target compound.
Biological Activity
5-[(2,6-Dichlorophenoxy)methyl]thiophene-2-carboxylic acid, with the CAS number 74556-86-8, is a compound of interest in medicinal chemistry due to its unique structural features. This article reviews its biological activity, including its pharmacological potential, mechanisms of action, and relevant case studies.
The molecular formula of this compound is C₁₂H₈Cl₂O₃S, with a molecular weight of 303.161 g/mol. Key physical properties include:
| Property | Value |
|---|---|
| Boiling Point | 468.8 ± 45.0 °C |
| Density | 1.5 ± 0.1 g/cm³ |
| Flash Point | 237.3 ± 28.7 °C |
| LogP | 4.25 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may modulate the activity of enzymes and receptors through binding interactions, which can influence various biochemical pathways.
Antimicrobial Activity
Another area of interest is the antimicrobial properties associated with compounds containing thiophene and phenoxy groups. Research has shown that derivatives with these moieties can exhibit activity against a range of bacterial strains . The exact mechanisms often involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Study on Antitumor Activity
In a recent study focusing on thiazole-bearing molecules, several compounds were synthesized and tested for their antitumor activity against human glioblastoma and melanoma cell lines. The results indicated that certain modifications in the phenyl ring significantly improved anticancer efficacy . While this compound was not directly tested in this study, its structural analogs provided insights into potential therapeutic applications.
Synthesis and Biological Evaluation
A synthetic approach involving the reaction of thiophene-2-carboxylic acid with dichlorophenol was explored to produce derivatives for biological evaluation. The synthesized compounds were subjected to various assays to assess their pharmacological properties, indicating that modifications at the thiophene ring can lead to enhanced biological activities.
Q & A
Q. What are the established synthetic routes for 5-[(2,6-Dichlorophenoxy)methyl]thiophene-2-carboxylic acid, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves coupling 2,6-dichlorophenol derivatives with thiophene-2-carboxylic acid precursors. Key steps include:
- Alkylation : Reacting 5-(chloromethyl)thiophene-2-carboxylic acid with 2,6-dichlorophenol under basic conditions (e.g., K₂CO₃ in DMF) to form the ether linkage .
- Purification : Recrystallization from ethanol/water mixtures improves purity (>95% by HPLC) .
- Yield Optimization : Higher yields (up to 90%) are achieved with anhydrous solvents and controlled temperatures (60–80°C) .
Table 1 : Comparison of Synthetic Methods
| Method | Catalyst/Solvent | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Alkylation with K₂CO₃ | DMF, 80°C | 78 | 95 | |
| Nucleophilic substitution | THF, NaH | 65 | 90 |
Q. How is the compound characterized structurally, and what analytical techniques are critical?
- Methodological Answer :
- NMR Spectroscopy : ¹H NMR confirms the presence of the dichlorophenoxy methyl group (δ 4.8–5.2 ppm) and thiophene protons (δ 6.9–7.5 ppm) .
- Mass Spectrometry : High-resolution MS validates the molecular ion peak at m/z 321.96 (calculated for C₁₂H₈Cl₂O₃S) .
- Melting Point : A sharp mp range (146–150°C) indicates purity .
Advanced Research Questions
Q. How can contradictory data on biological activity be resolved?
- Methodological Answer : Discrepancies in anti-inflammatory or antitumor activity across studies often arise from:
- Assay Variability : Use standardized assays (e.g., COX-2 inhibition for anti-inflammatory activity) .
- Structural Analogues : Compare activity with derivatives (e.g., 5-[(2,4-Dichlorophenoxy)methyl]furan-2-carboxylic acid) to identify pharmacophores .
- Dose-Response Curves : Establish EC₅₀ values to quantify potency differences .
Q. What strategies optimize the compound’s solubility for in vivo studies?
- Methodological Answer :
- Salt Formation : Convert to sodium or ammonium salts via reaction with NaOH/NH₄OH in aqueous ethanol .
- Prodrug Design : Synthesize ester derivatives (e.g., ethyl ester) to enhance lipophilicity .
- Co-solvents : Use DMSO/PEG-400 mixtures (≤10% v/v) to maintain stability .
Q. How do electronic effects of substituents influence reactivity in further functionalization?
- Methodological Answer :
- Electrophilic Substitution : The electron-withdrawing carboxylic acid group directs electrophiles (e.g., Br₂) to the thiophene ring’s α-position .
- DFT Calculations : Predict reactive sites using HOMO/LUMO maps (e.g., C-3 of thiophene is most nucleophilic) .
- Experimental Validation : Bromination at C-3 yields 3-bromo derivatives, confirmed by X-ray crystallography .
Data Contradiction Analysis
Q. Why do reported melting points vary between 146–150°C and 175–176°C for similar derivatives?
- Methodological Answer : Variations arise from:
- Polymorphism : Recrystallization solvents (ethanol vs. acetonitrile) produce different crystalline forms .
- Impurity Profiles : Residual solvents (e.g., DMF) lower observed mp; repurify via column chromatography .
Biological Activity Evaluation
Q. What in vitro models are suitable for assessing antitumor activity?
- Methodological Answer :
- Cell Lines : Use NCI-60 panels (e.g., MCF-7, HeLa) with IC₅₀ determination via MTT assays .
- Mechanistic Studies : Perform flow cytometry to evaluate apoptosis (Annexin V/PI staining) .
- Comparative Data : Benchmark against 5-[(2-Amino-4-oxopyrrolo[2,3-d]pyrimidin-6-yl)methyl]thiophene-2-carboxylic acid, which shows IC₅₀ = 1.2 µM in leukemia cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
